molecular formula C20H20N4O2 B5407967 N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Numéro de catalogue: B5407967
Poids moléculaire: 348.4 g/mol
Clé InChI: QNIPWEDKENVAFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as E-3810, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first synthesized in 2007 by scientists at Eisai Co. Ltd. and has since been the focus of several scientific studies.

Mécanisme D'action

The mechanism of action of N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound targets a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in the signaling pathways that promote angiogenesis. By inhibiting VEGFR2, this compound prevents the formation of new blood vessels and thereby starves the tumor of nutrients.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been found to reduce the levels of several biomarkers associated with angiogenesis, such as VEGF and basic fibroblast growth factor (bFGF).

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea as a research tool is its specificity for VEGFR2, which allows for the selective inhibition of angiogenesis. However, one limitation is that it may not be effective against all types of tumors, as some tumors may rely on other angiogenic pathways. In addition, the optimal dosage and administration of this compound for research purposes may vary depending on the specific experimental design.

Orientations Futures

There are several potential future directions for research on N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea. One area of interest is the development of more potent and selective inhibitors of VEGFR2, which may have improved efficacy and fewer side effects. Another direction is the investigation of this compound in combination with other therapies, such as immunotherapy or targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for clinical use.

Méthodes De Synthèse

The synthesis of N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves several steps, including the reaction of 4-ethylphenylisocyanate with 4-(6-methyl-3-pyridazinyl)phenol to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with hydrochloric acid.

Applications De Recherche Scientifique

N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. In addition, it has been found to enhance the efficacy of chemotherapy drugs when used in combination.

Propriétés

IUPAC Name

1-(4-ethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-15-5-7-16(8-6-15)21-20(25)22-17-9-11-18(12-10-17)26-19-13-4-14(2)23-24-19/h4-13H,3H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIPWEDKENVAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.